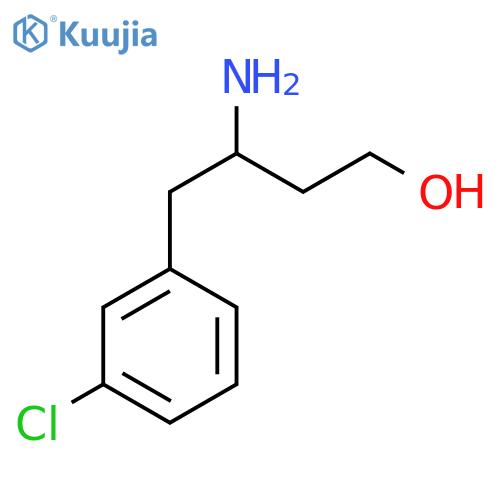

Cas no 1495346-57-0 (3-amino-4-(3-chlorophenyl)butan-1-ol)

1495346-57-0 structure

商品名:3-amino-4-(3-chlorophenyl)butan-1-ol

3-amino-4-(3-chlorophenyl)butan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-4-(3-chlorophenyl)butan-1-ol

- EN300-1628476

- 1495346-57-0

-

- インチ: 1S/C10H14ClNO/c11-9-3-1-2-8(6-9)7-10(12)4-5-13/h1-3,6,10,13H,4-5,7,12H2

- InChIKey: LEEFFEBZOROLHE-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)CC(CCO)N

計算された属性

- せいみつぶんしりょう: 199.0763918g/mol

- どういたいしつりょう: 199.0763918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-amino-4-(3-chlorophenyl)butan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1628476-0.25g |

3-amino-4-(3-chlorophenyl)butan-1-ol |

1495346-57-0 | 0.25g |

$774.0 | 2023-06-04 | ||

| Enamine | EN300-1628476-0.5g |

3-amino-4-(3-chlorophenyl)butan-1-ol |

1495346-57-0 | 0.5g |

$809.0 | 2023-06-04 | ||

| Enamine | EN300-1628476-1.0g |

3-amino-4-(3-chlorophenyl)butan-1-ol |

1495346-57-0 | 1g |

$842.0 | 2023-06-04 | ||

| Enamine | EN300-1628476-2.5g |

3-amino-4-(3-chlorophenyl)butan-1-ol |

1495346-57-0 | 2.5g |

$1650.0 | 2023-06-04 | ||

| Enamine | EN300-1628476-0.05g |

3-amino-4-(3-chlorophenyl)butan-1-ol |

1495346-57-0 | 0.05g |

$707.0 | 2023-06-04 | ||

| Enamine | EN300-1628476-0.1g |

3-amino-4-(3-chlorophenyl)butan-1-ol |

1495346-57-0 | 0.1g |

$741.0 | 2023-06-04 | ||

| Enamine | EN300-1628476-10.0g |

3-amino-4-(3-chlorophenyl)butan-1-ol |

1495346-57-0 | 10g |

$3622.0 | 2023-06-04 | ||

| Enamine | EN300-1628476-500mg |

3-amino-4-(3-chlorophenyl)butan-1-ol |

1495346-57-0 | 500mg |

$1084.0 | 2023-09-22 | ||

| Enamine | EN300-1628476-1000mg |

3-amino-4-(3-chlorophenyl)butan-1-ol |

1495346-57-0 | 1000mg |

$1129.0 | 2023-09-22 | ||

| Enamine | EN300-1628476-50mg |

3-amino-4-(3-chlorophenyl)butan-1-ol |

1495346-57-0 | 50mg |

$948.0 | 2023-09-22 |

3-amino-4-(3-chlorophenyl)butan-1-ol 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

1495346-57-0 (3-amino-4-(3-chlorophenyl)butan-1-ol) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量